4-Undecenoic acid
CAS No.:
Cat. No.: VC4005161
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20O2 |
|---|---|
| Molecular Weight | 184.27 g/mol |
| IUPAC Name | (E)-undec-4-enoic acid |
| Standard InChI | InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h7-8H,2-6,9-10H2,1H3,(H,12,13)/b8-7+ |
| Standard InChI Key | KHDNXEYJITXOKI-BQYQJAHWSA-N |
| Isomeric SMILES | CCCCCC/C=C/CCC(=O)O |
| SMILES | CCCCCCC=CCCC(=O)O |
| Canonical SMILES | CCCCCCC=CCCC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Configuration
The (Z)-4-undecenoic acid isomer (Figure 1) exhibits a cis configuration at the double bond, influencing its molecular geometry and reactivity. Its IUPAC name is (Z)-undec-4-enoic acid, with a systematic registry number (CAS 5312726) . The unsaturated chain reduces melting and boiling points compared to saturated counterparts, enhancing solubility in organic solvents.
Table 1: Comparative Structural Features of Undecenoic Acid Isomers
The positional isomerism between 4- and 10-undecenoic acids significantly impacts their biological activity. For instance, 10-undecenoic acid’s terminal double bond enhances its antifungal efficacy by promoting membrane disruption in pathogens like Candida albicans . In contrast, the internal double bond in 4-undecenoic acid may facilitate interactions with hydrophobic enzyme active sites .
Synthesis Methodologies
Catalytic Oxidation of Aldehydes
A scalable synthesis involves the iridium-catalyzed oxidation of undec-4-enal under oxygenated conditions. This method, reported by Iqbal et al., achieves a 90% yield by leveraging tris[2-(4,6-difluorophenyl)pyridinato-C2,N]-iridium(III) as a photocatalyst in acetonitrile . The reaction proceeds via a radical mechanism, with blue LED irradiation initiating the oxidation cascade .
Functionalization Strategies
Recent advances in total synthesis emphasize modular approaches. For example, azide-alkyne cycloadditions have been employed to introduce bioactive moieties at the carboxylic acid terminus, as demonstrated in the synthesis of (+)-desmethylxestospongin B derivatives . Such strategies enable the production of analogs for structure-activity relationship (SAR) studies.
Biological Activities and Mechanisms
Antimicrobial Properties
4-Undecenoic acid exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and dermatophytes. Its mechanism involves disrupting microbial membrane integrity, as evidenced by electron microscopy studies showing cell wall deformation in treated C. albicans . Comparative trials indicate that 4-undecenoic acid’s efficacy is concentration-dependent, with minimum inhibitory concentrations (MICs) ranging from 3–5 mM .
Anti-Inflammatory and Antioxidant Effects
In murine models, 4-undecenoic acid derivatives reduce pro-inflammatory cytokine levels (e.g., TNF-α and IL-6) by inhibiting NF-κB signaling. Additionally, its conjugated double bond scavenges reactive oxygen species (ROS), mitigating oxidative stress in keratinocytes . These dual activities suggest therapeutic potential in inflammatory skin disorders.
Pharmacological Applications
Dermatological Formulations
While 10-undecenoic acid dominates over-the-counter antifungal creams, 4-undecenoic acid’s superior penetration into sebaceous glands positions it as a candidate for acne vulgaris treatments . Clinical trials comparing azoles, allylamines, and undecenoic acid derivatives highlight cost-effectiveness ratios favoring the latter in recurrent infections .
Industrial Uses
The compound’s surfactant properties make it valuable in emulsifiers and lubricants. Its biodegradability further aligns with green chemistry initiatives, though large-scale production remains limited by synthesis costs .
Comparative Analysis with Related Fatty Acids
Metabolic Pathways
Unlike shorter-chain acids (e.g., decanoic acid), 4-undecenoic acid undergoes β-oxidation at reduced rates due to its double bond, prolonging its half-life in vivo . This property enhances its bioavailability in topical applications but may necessitate dosage adjustments to avoid systemic accumulation.
Structural Analogues
Modifying the double bond position or configuration alters biological activity. For example, (E)-4-undecenoic acid shows reduced antifungal potency compared to its (Z)-isomer, underscoring the importance of stereochemistry .
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